molecular formula C9H8Cl2O2 B177109 3-(3,4-Dichlorophenyl)propanoic acid CAS No. 25173-68-6

3-(3,4-Dichlorophenyl)propanoic acid

Cat. No.: B177109
CAS No.: 25173-68-6
M. Wt: 219.06 g/mol
InChI Key: NHYJRLYFKZYPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)propanoic acid is an organic compound with the molecular formula C₉H₈Cl₂O₂. It is a derivative of propanoic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3,4-Dichlorophenyl)propanoic acid can be synthesized through several methods. One common method involves the reaction of 3,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . Another method involves the reduction of this compound methyl ester using lithium aluminum hydride (LAH) in dry tetrahydrofuran (THF) at 0°C under nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it to alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LAH) and sodium borohydride (NaBH₄) are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 3,4-Dichlorobenzoic acid

    Reduction: 3-(3,4-Dichlorophenyl)propan-1-ol

    Substitution: Various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of chlorine atoms in the phenyl ring enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)propanoic acid
  • 3-(2,4-Dichlorophenyl)propanoic acid
  • 3-(3,4-Dihydroxyphenyl)propanoic acid

Uniqueness

3-(3,4-Dichlorophenyl)propanoic acid is unique due to the specific positioning of chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in unique chemical reactions and exhibit specific biological effects compared to its analogs .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYJRLYFKZYPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00179841
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25173-68-6
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025173686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,4-Dichlorophenyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00179841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dichlorophenyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-Dichlorophenyl)propanoic acid
Reactant of Route 2
3-(3,4-Dichlorophenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(3,4-Dichlorophenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(3,4-Dichlorophenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3,4-Dichlorophenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(3,4-Dichlorophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.